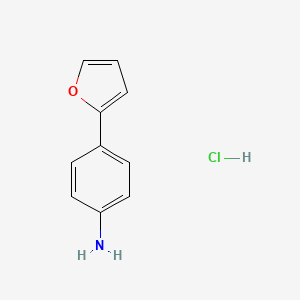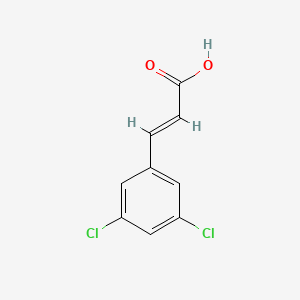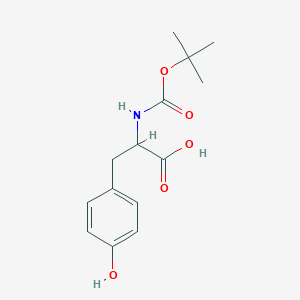
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
説明
“2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid” is a compound that contains a tert-butoxycarbonyl group . This group is often used in synthetic organic chemistry . The compound also contains an amino group and a hydroxyphenyl group .
Synthesis Analysis
The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch process .Molecular Structure Analysis
The molecular formula of this compound is C13H17NO5 . It contains a tert-butoxycarbonyl group, an amino group, and a hydroxyphenyl group .Chemical Reactions Analysis
Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems .Physical And Chemical Properties Analysis
This compound appears as a white to light yellow to light orange powder or crystalline substance . The specific rotation [a]20/D is -9.0 to -11.0 deg (C=2, AcOH) . The melting point is 202 °C (dec.) .科学的研究の応用
Enantioselective Synthesis Applications
- Synthesis of Neuroexcitant Analogs : This compound has been used in the synthesis of neuroexcitant analogs like ATPA, an analog of AMPA, which is significant in neuroscience research (Pajouhesh et al., 2000).
Chemical Synthesis and Analysis
- As a Component in Organic Acids Analysis : In the study of thermophilic sulfur-dependent anaerobic archaea, derivatives of this compound have been analyzed as part of a broader analysis of organic acids (Rimbault et al., 1993).
- In Crystal Structure Studies : The crystal structure of related compounds has been studied to understand the role of N-methylation in peptide conformation, which is crucial in biochemical and pharmaceutical research (Jankowska et al., 2002).
Catalysis and Synthesis Reactions
- Catalysis in Amines Butoxycarbonylation : This compound has been involved in the development of efficient and environmentally benign catalysts for N-tert-butoxycarbonylation of amines, a key reaction in synthetic chemistry (Heydari et al., 2007).
- In Oxidative Condensation Reactions : It's also been involved in reactions leading to the formation of compounds like 3,3',5,5'-tetra(tert-butyl)diphenoquinone under certain conditions, which is significant in organic synthesis (Volod’kin et al., 2013).
Peptide Synthesis
- In Synthesis of Amino Acids Derivatives : This compound is pivotal in the synthesis of derivatives like β-alanine, which are analogues of aromatic amino acids used in peptide synthesis (Arvanitis et al., 1998).
Synthesis of Specialized Molecules
- Formation of Amino Acid Derivatives : It has been used in the synthesis of various amino acid derivatives, which are essential in designing anticancer agents and other pharmacologically active compounds (Kumar et al., 2009).
Material Science
- In Food Contact Materials : Although slightly different, related compounds like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters have been evaluated for safety in food contact materials, indicating the relevance of these compounds in material science and public health (Flavourings, 2011).
特性
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUSIJNWNXLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | |
CAS RN |
3978-80-1 | |
| Record name | tert-Butoxycarbonyl-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3978-80-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




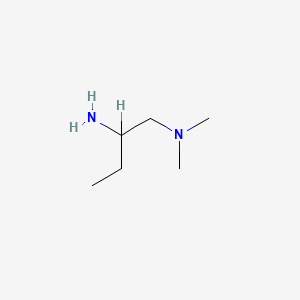
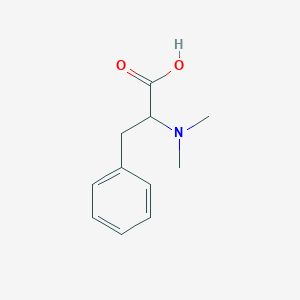

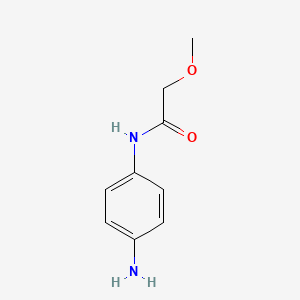
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)

